2-(Prop-1-yn-1-yl)pyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-prop-1-ynylpyridin-3-amine |
InChI |
InChI=1S/C8H8N2/c1-2-4-8-7(9)5-3-6-10-8/h3,5-6H,9H2,1H3 |
InChI Key |
SJKVMIBVTCHRLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=C(C=CC=N1)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Prop 1 Yn 1 Yl Pyridin 3 Amine and Its Pyridine Alkyne Analogs
Strategies for Constructing the 2-Propynylpyridine Moiety
Building the target molecule can be approached by first establishing the pyridine (B92270) ring and then introducing the necessary functional groups—the amine and the propynyl (B12738560) chain—at the correct positions.
Amination Approaches to Pyridine Systems
The introduction of an amino group onto a pyridine ring is a fundamental transformation in heterocyclic chemistry. For a substrate like 2-(prop-1-yn-1-yl)pyridine (B1282388), amination would be a key step if it were not already present in the starting material. One general and efficient method for the 2-amination of pyridines involves a one-pot reaction starting from pyridine N-oxides. nih.gov In this process, the pyridine is first oxidized to the corresponding N-oxide. The N-oxide is then treated with reagents such as Ts2O and t-butylamine, followed by in situ deprotection, to yield the 2-aminopyridine (B139424) with high selectivity and good functional group compatibility. nih.gov This two-step sequence provides a reliable route for the amination of 2-unsubstituted pyridines and could be applied to a pyridine ring already bearing a propynyl group at the 2-position, provided the alkyne is stable to the initial oxidation step. nih.gov
Another approach is the direct amination of the pyridine ring, though this can be more challenging due to the electron-deficient nature of the ring. The Chichibabin reaction, a classic method, typically installs an amino group at the 2- or 4-position but often requires harsh conditions.
Direct Introduction of Internal Alkyne Functionality onto Pyridine Ring
Direct C-H alkynylation offers an atom-economical route to introduce alkyne groups onto heterocyclic systems without the need for pre-halogenation. Research has demonstrated the C2 direct alkynylation of 3H-imidazo[4,5-b]pyridine derivatives using gem-dibromoalkenes as alkyne sources. nih.govresearchgate.net This method utilizes an inexpensive copper catalyst, a phosphine (B1218219) ligand, and a base, proving compatible with various substitutions on both the heteroarene and the dibromoalkene. nih.gov A similar strategy could be envisioned for the direct C2 alkynylation of 3-aminopyridine (B143674) to furnish 2-(prop-1-yn-1-yl)pyridin-3-amine.
Furthermore, direct functionalization of pyridines can be mediated by reagents like BF3. uni-muenchen.de This method has been used for the direct alkynylation of pyridine derivatives with various alkynyllithiums. uni-muenchen.de Applying such a procedure to 3-aminopyridine could potentially install the prop-1-yn-1-yl group directly at the 2-position. Tandem processes involving direct functionalization and cyclization have also been explored for related nitrogen-containing heterocycles, highlighting the efficiency of these modern synthetic strategies. acs.org
Synthesis of Related Pyridine-Propargylamine Derivatives as Precursors
An alternative and widely used strategy involves the synthesis of versatile precursors, such as pyridine-propargylamine derivatives, which can then be converted to the final target molecule or its analogs. rsc.org Propargylamines are valuable building blocks in organic synthesis, used to construct a variety of nitrogen-containing heterocyclic compounds. encyclopedia.pubsamipubco.com
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a common method for functionalizing halopyridines. The reactivity of halopyridines towards nucleophiles is dependent on the position of the halogen and the nature of the nucleophile. sci-hub.se For the synthesis of a precursor to this compound, one could envision the reaction of a 2-halopyridin-3-amine with a propynyl nucleophile.
Alternatively, the reaction between halogenoalkanes and ammonia (B1221849) or amines can be used to build up substituted amine structures. chemguide.co.uk The initial reaction of a halogenoalkane with ammonia produces a primary amine. chemguide.co.uk This primary amine, being a nucleophile itself, can further react with the halogenoalkane, leading to secondary and tertiary amines. chemguide.co.uk In a related manner, a suitable propargyl halide could react with 3-aminopyridine, although N-alkylation would be the more probable outcome rather than the desired C-C bond formation. A more viable SNAr approach would involve reacting a nucleophile, such as the lithium salt of propyne (B1212725), with a 2-halopyridin-3-amine. The success of such reactions on halopyridines can be significantly enhanced using microwave irradiation, which dramatically reduces reaction times compared to conventional heating. sci-hub.se
Cross-Coupling Methodologies (e.g., Sonogashira Reaction for Alkynylated Pyridines)
The Sonogashira cross-coupling reaction is one of the most powerful and versatile methods for forming sp²-sp carbon-carbon bonds. scirp.orgnumberanalytics.com It involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex with a copper(I) co-catalyst. numberanalytics.comwikipedia.org This reaction is conducted under mild conditions and has been extensively used in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org
This methodology is particularly well-suited for the synthesis of 2-alkynylpyridines. researchgate.net A highly relevant application is the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, which directly yields 2-amino-3-alkynyl pyridine derivatives. scirp.org By using propyne as the terminal alkyne, this method provides a direct and efficient route to this compound. The reaction tolerates a wide range of functional groups and has been optimized for various pyridine substrates. scirp.orgmetu.edu.tr
| Aryl Halide | Alkyne | Catalyst System | Solvent/Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-3-bromopyridine | Terminal Alkynes | Pd(CF3COO)2/PPh3/CuI | DMF | 100°C, 3h | Good to Excellent | scirp.org |
| Iodopyridines | Terminal Alkynes | PdCl2(PPh3)2/CuI | DMF/Et3N | 65°C | Good to Excellent | metu.edu.tr |
| 6-Bromo-4-methylpyridin-2-amine | But-3-yn-1-ol | Pd(PPh3)4/PPh3/CuI | CH3CN/Et3N | 120°C, 24h | 70% | nih.gov |
| Aryl Iodides/Bromides | Phenylacetylene | Dipyridylpalladium complex | NMP/TBAA | RT | High | wikipedia.org |
Condensation Reactions Involving Propargylamines
Propargylamine (B41283) itself is a crucial precursor for constructing the pyridine ring system from the ground up through condensation reactions. rsc.org A general, one-pot synthesis involves the reaction of carbonyl compounds (ketones or aldehydes with α-hydrogens) with propargylamine. encyclopedia.pubacs.org This transformation proceeds through a sequence of amination, regioselective 6-endo-dig cyclization of the N-propargylenamine intermediate, and subsequent aromatization. acs.org
This reaction can be catalyzed by various metal salts, with gold(III) and copper(II) salts being particularly effective. acs.orgacs.org The copper-catalyzed version is noted for being cost-effective and scalable. acs.org This methodology has been successfully applied to a wide range of substrates, including cyclic ketones to produce fused pyridines and steroidal ketones to generate steroidal derivatives with fused pyridine rings. acs.orgacs.org While this approach builds the pyridine ring itself, it is a key strategy for accessing functionalized pyridines that are structurally related to the target compound. For instance, condensing a β-dicarbonyl compound with propargylamine can lead to pyridines with substitution patterns that could be further elaborated to yield this compound.
| Carbonyl Substrate | Catalyst | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Ketones/Aldehydes | NaAuCl4·2H2O | Ethanol | Reflux | Functionalized Pyridines | rsc.org |
| Cyclic Ketones | CuCl2 (5.0 mol%) | i-PrOH | Air | Fused Pyridines | acs.org |
| α,β-Unsaturated Aldehydes | NaHCO3 (Metal-free) | DMF | 80°C | Polyfunctionalized Pyridines | encyclopedia.pubnih.gov |
| Steroidal Carbonyls | Cu(NO3)2·3H2O | - | - | Fused Steroidal Pyridines | rsc.org |
Catalytic and Non-Catalytic Synthetic Routes
A variety of synthetic strategies, both catalytic and non-catalytic, have been developed to construct these valuable pyridine-alkyne scaffolds. These methods often focus on efficiency, selectivity, and the ability to tolerate various functional groups.
Transition Metal-Catalyzed Syntheses (e.g., Copper, Silver, Palladium, Gold, Platinum Systems)
Transition metal catalysis is a cornerstone in the synthesis of 2-alkynylpyridines, offering powerful and efficient pathways. iitrpr.ac.in Catalysts based on copper, silver, palladium, gold, and platinum are frequently employed due to their ability to activate alkynes and facilitate carbon-carbon and carbon-heteroatom bond formation.
A prominent method for forging the pyridine-alkyne bond is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction typically couples a terminal alkyne with a halopyridine, providing a direct route to the desired product. nih.gov For instance, the coupling of 2-halopyridines with propyne is an effective approach for synthesizing 2-(prop-1-yn-1-yl)pyridine.
Copper(I) catalysts are also instrumental, particularly in asymmetric syntheses that directly functionalize pyridines and quinolines with terminal alkynes. acs.orgnih.gov These reactions can produce functionalized heterocycles in a single, asymmetric step.
Silver catalysts, such as silver triflate and silver acetate (B1210297), have proven effective in promoting the cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines to form imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.netdokumen.pubresearchgate.net These reactions often proceed with high regioselectivity under mild conditions. researchgate.net Silver(I) complexes with pyridine-containing macrocyclic ligands have also been developed to catalyze the synthesis of 1-alkoxyisochromenes from 2-alkynylbenzaldehydes and alcohols with absolute regioselectivity. acs.org
Gold catalysts, known for their soft Lewis acidic nature, are particularly adept at activating carbon-carbon triple bonds towards nucleophilic attack. beilstein-journals.org Gold(I) and gold(III) complexes have been utilized in a variety of cyclization and cycloisomerization reactions involving alkynylpyridines. beilstein-journals.orgbeilstein-journals.orgacs.orgrsc.org For example, gold-catalyzed cyclization of 2-alkynyl thioanisoles provides an efficient route to 2-substituted benzo[b]thiophenes. rsc.org
Platinum catalysts, such as platinum(II) chloride, are effective in catalyzing the cycloisomerization of enynes containing a hydroxyl group, leading to the formation of bicyclic ketone derivatives. nih.gov Platinum complexes are also used in one-pot propargylation/cycloisomerization sequences to generate carbazoles. researchgate.net
Ruthenium-catalyzed [2+2+2] cycloaddition reactions of diynes and alkynylnitriles represent another powerful strategy for constructing 2-alkynylpyridines. researchgate.netresearchgate.net This method is highly atom-economical and can lead to a diverse range of substituted pyridines.
The table below summarizes the key transition metals and their roles in the synthesis of pyridine-alkyne systems.
| Metal Catalyst System | Reaction Type | Product Type | Ref. |
| Palladium | Sonogashira Cross-Coupling | 2-Alkynylpyridines | nih.gov |
| Palladium/Copper | Coupling and Cyclization | β- and γ-Carbolines | acs.org |
| Copper(I) | Asymmetric C-H Functionalization | Functionalized Pyridines/Quinolines | acs.orgnih.gov |
| Silver(I) | Cycloisomerization | Imidazo[1,2-a]pyridines | dokumen.pubresearchgate.net |
| Gold(I)/Gold(III) | Cyclization/Cycloisomerization | Substituted Heterocycles | beilstein-journals.orgbeilstein-journals.orgrsc.org |
| Platinum(II) | Cycloisomerization | Bicyclic Ketones | nih.gov |
| Ruthenium(II) | [2+2+2] Cycloaddition | 2-Alkynylpyridines | researchgate.netresearchgate.net |
| Rhodium(III) | N-Annulation | Substituted Pyridines | rsc.org |
| Niobium | [2+2+2] Cycloaddition | 2,3,6-Trisubstituted Pyridines | acs.org |
A significant application of transition metal catalysis in this field is the intramolecular cyclization and cycloisomerization of functionalized alkynylpyridines. These reactions provide access to a wide variety of fused heterocyclic ring systems.
Gold and platinum catalysts are particularly prominent in these transformations. beilstein-journals.orgnih.gov Gold(I) complexes, for example, can catalyze the 5-exo-dig cyclization of enol ethers to generate polyaromatic heterocycles under mild conditions. beilstein-journals.org Similarly, platinum(II) has been shown to catalyze the cycloisomerization of enynes to form bicyclo[3.1.0]hexan-3-one derivatives. nih.gov The mechanism of these reactions often involves the activation of the alkyne by the metal catalyst, followed by nucleophilic attack from a tethered functional group.
Silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridin-2-amines is a practical method for synthesizing 3-methylimidazo[1,2-a]pyridines. researchgate.net This reaction proceeds with excellent regioselectivity. researchgate.net Iodine-mediated cyclization has also been employed for the synthesis of iodo-substituted fused heterocycles from 2-alkynylanilines and 2-(N-tosyl)-3-alkynylpyridine derivatives. nih.gov
The following table highlights examples of cyclization and cycloisomerization reactions leading to fused pyridine systems.
| Starting Material | Catalyst | Product | Ref. |
| N-(prop-2-yn-1-yl)pyridin-2-amines | Silver(I) salt | 3-Methylimidazo[1,2-a]pyridines | researchgate.net |
| 2-(N-tosyl)-3-alkynylpyridines | Iodine | Iodo-substituted fused pyridines | nih.gov |
| Enynes with a hydroxyl group | Platinum(II) chloride | Bicyclo[3.1.0]hexan-3-one derivatives | nih.gov |
| 2-Alkynyl thioanisoles | Gold(I)-NHC complex | 2-Substituted benzo[b]thiophenes | rsc.org |
| Allyl amines and alkynes | Copper(II)/Rhodium(III) | Substituted Pyridines | rsc.org |
Metal-Free Organic Transformations
While transition metal catalysis is dominant, metal-free synthetic routes offer advantages in terms of cost, toxicity, and ease of product purification. oup.com Several metal-free methods have been developed for the synthesis and transformation of pyridine-alkyne compounds.
One notable example is the dearomative [3+2] cycloaddition reaction of 2-alkynylpyridines with diarylcyclopropenones. bohrium.comrsc.org This reaction proceeds under metal-free conditions to afford densely functionalized indolizinones in moderate to good yields. bohrium.comrsc.org
Another metal-free approach involves a three-component ring transformation of 1-methyl-3,5-dinitro-2-pyridone with α,β-unsaturated ketones and ammonium (B1175870) acetate to synthesize 2-alkenyl/alkynyl-5-nitropyridines. oup.com This method serves as a valuable alternative to transition metal-catalyzed cross-coupling reactions. oup.com Furthermore, a Brønsted acid-mediated formal [2+2+2] cycloaddition of heteroalkynes and nitriles has been developed for the synthesis of highly substituted pyridines under mild, metal-free conditions. univie.ac.at
Chemo-, Regio-, and Stereoselective Synthesis Considerations
Achieving high levels of chemo-, regio-, and stereoselectivity is a critical challenge in the synthesis of complex molecules. In the context of this compound and its analogs, these considerations are paramount for controlling the outcome of reactions and obtaining the desired isomers.
Chemoselectivity is often addressed by the choice of catalyst. For instance, iron-catalyzed hydroboration of alkenes and alkynes has been shown to be highly chemoselective. rsc.org In reactions involving substrates with multiple reactive sites, such as an alkyne and another functional group, the catalyst can be chosen to selectively activate one over the other.
Regioselectivity is a key consideration in addition and cyclization reactions. The regioselective asymmetric addition of nucleophiles to pyridiniums with electron-withdrawing groups at the C3 position has been reported, leading to selective formation of dihydropyridines. chemrxiv.org In transition metal-catalyzed cycloadditions, the regioselectivity can often be controlled by the nature of the ligands on the metal center and the electronic properties of the substrates. researchgate.netacs.org For example, the use of sterically different ligands in rhodium(III)-catalyzed synthesis of pyridines from oximes and alkynes allows for complementary selectivities. nih.gov
Stereoselectivity is crucial when creating chiral centers. Asymmetric catalysis is a powerful tool for achieving high enantioselectivity. Copper(I)-catalyzed asymmetric methods have been developed to directly and asymmetrically functionalize pyridines and quinolines with terminal alkynes. acs.org The stereoselective synthesis of (E)-exo-halomethylene bicyclic pyridones has been achieved through the Sandmeyer reaction of N-(prop-2-yn-1-ylamino)pyridines. uaeu.ac.ae
The development of new chemo-, regio-, and stereoselective reactions is an active area of research, with the goal of providing efficient and precise methods for the synthesis of complex organic molecules. mdpi.com
Chemical Reactivity and Mechanistic Pathways of 2 Prop 1 Yn 1 Yl Pyridin 3 Amine
Transformations Involving the Internal Alkyne Moiety
The internal alkyne of 2-(Prop-1-yn-1-yl)pyridin-3-amine is a key functional group that participates in a range of addition and cyclization reactions. Its electronic properties, influenced by the adjacent pyridine (B92270) ring, allow for unique reactivity patterns.
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. beilstein-journals.org The internal alkyne of pyridine-alkyne systems can serve as the dipolarophile in these reactions. While direct studies on this compound are not extensively documented, research on the closely related compound, 2-(prop-1-yn-1-yl)pyridine (B1282388), provides significant insight into this reactivity.
N-heterocyclic carbene-Cu(I) complexes have been shown to be effective catalysts for the [3+2] cycloaddition of 2-(prop-1-yn-1-yl)pyridine with bulky azides, a reaction that is otherwise difficult to achieve. beilstein-journals.org For instance, the reaction with 1-azido-2,6-dimesitylbenzene, catalyzed by an IPr-Cu(I) complex, yields the corresponding 1,2,3-triazole. beilstein-journals.org This demonstrates that the internal alkyne, despite being less reactive than a terminal alkyne, can participate efficiently in cycloadditions with appropriate catalytic activation. The reaction proceeds via the formation of a copper acetylide intermediate, which then reacts with the azide. beilstein-journals.orgbeilstein-journals.org
| Reactants | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(Prop-1-yn-1-yl)pyridine + 1-Azido-2,6-dimesitylbenzene | [(IPr)CuI] | 1-(2,6-Dimesityl)phenyl-4-methyl-5-(pyridin-2-yl)-1H-1,2,3-triazole | 95% | beilstein-journals.org |
| 2-(Prop-1-yn-1-yl)pyridine + 1-Azido-2,6-dimesitylbenzene | [(IMes)CuI] | 1-(2,6-Dimesityl)phenyl-4-methyl-5-(pyridin-2-yl)-1H-1,2,3-triazole | 85% | beilstein-journals.org |
Hydrofunctionalization Reactions (e.g., Hydroamination)
Hydrofunctionalization reactions, particularly hydroamination, involve the addition of an N-H bond across the carbon-carbon triple bond. This atom-economical process can be catalyzed by various transition metals. nih.gov For internal alkynes like this compound, the regioselectivity of the addition is a key challenge.
While intermolecular hydroamination of this specific substrate is not well-documented, related intramolecular reactions of isomeric compounds highlight the alkyne's susceptibility to this transformation. For example, N-(prop-2-yn-1-yl)pyridin-2-amines undergo silver- or copper-catalyzed intramolecular hydroamination (cycloisomerization) to form 3-methylimidazo[1,2-a]pyridines. vulcanchem.comtci-thaijo.org In these cases, the pyridine nitrogen and the exocyclic amine work in concert to facilitate the cyclization onto the alkyne.
Rhodium catalysts are also widely used for the hydroamination of alkynes. nih.govresearchgate.net Rhodium-catalyzed anti-Markovnikov hydroamination has been achieved for terminal alkynes with primary amines, yielding aldimines and enamines. researchgate.net For an internal alkyne, a rhodium-catalyzed process would likely involve the formation of a rhodacyclopentadiene or a vinyl-rhodium intermediate, with the regioselectivity being influenced by steric and electronic factors of the substituents. researchgate.net The application of such a catalyst system to this compound could potentially lead to the formation of enamines or imines, depending on the reaction conditions and the fate of the initial adduct.
Exploitation of the Alkyne in Chemical Transformations (e.g., towards Click Chemistry applications for terminal alkynes)
"Click chemistry" describes a class of reactions known for their reliability, high yield, and simplicity, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being the most prominent example. nih.govorganic-chemistry.org A critical feature of the standard CuAAC reaction is its general requirement for a terminal alkyne . nih.gov The mechanism involves the formation of a copper(I) acetylide intermediate, which is not readily formed with internal alkynes. beilstein-journals.orgnih.gov Therefore, this compound, being an internal alkyne, is not a suitable substrate for the classic CuAAC reaction.
However, alternative catalytic systems have been developed that can facilitate the cycloaddition of azides with internal alkynes . Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a notable example. These reactions often proceed through a distinct mechanism involving a ruthenacycle intermediate and typically yield the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-regioisomer produced in CuAAC. nih.govwiley-vch.de This makes RuAAC a potentially powerful tool for engaging the internal alkyne of this compound in click-like transformations, providing access to triazole products that are complementary to those from standard methods. nih.gov
Reactions at the Primary Amine Functionality
The primary amine at the C-3 position of the pyridine ring is a versatile nucleophilic center, readily undergoing standard amine derivatizations.
Derivatization via N-Alkylation and N-Acylation
The primary amino group of this compound can be readily functionalized through N-alkylation and N-acylation reactions. These are fundamental transformations for modifying the properties of the parent molecule.
N-Alkylation with alkyl halides in the presence of a non-nucleophilic base allows for the introduction of alkyl groups to the nitrogen atom. For example, reaction with propargyl bromide would yield the corresponding secondary amine, N-propargyl-2-(prop-1-yn-1-yl)pyridin-3-amine. Such reactions are common for preparing more complex ligands or building blocks for medicinal chemistry. samipubco.com
N-Acylation with acyl chlorides or acid anhydrides converts the primary amine into a more stable amide functionality. For instance, acetylation of a related pyridin-3-amine derivative has been shown to proceed smoothly. mdpi.com A copper-catalyzed three-component reaction of aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones is a modern method to produce N-acyl amidines, showcasing the versatility of amine acylation. acs.org
| Reaction Type | Reagent Example | Expected Product | Significance |
|---|---|---|---|
| N-Alkylation | Propargyl bromide, Base | N-(Prop-2-yn-1-yl)-2-(prop-1-yn-1-yl)pyridin-3-amine | Introduces a terminal alkyne for subsequent click reactions. |
| N-Acylation | Acetyl chloride, Base | N-(2-(Prop-1-yn-1-yl)pyridin-3-yl)acetamide | Increases stability, modifies electronic properties. |
Condensation Reactions (e.g., Mannich-type reactions)
The Mannich reaction is a three-component condensation that forms a C-C bond by aminoalkylation of an acidic proton located alpha to a carbonyl group. organic-chemistry.org The reaction typically involves an aldehyde (often formaldehyde), a primary or secondary amine, and a C-H acidic compound (e.g., a ketone, ester, or phenol). nih.gov
In this context, this compound can serve as the primary amine component. The reaction mechanism begins with the formation of an electrophilic iminium ion from the reaction of the aminopyridine with an aldehyde. organic-chemistry.orgresearchgate.net This iminium ion is then attacked by the enol form of the third component (e.g., a ketone like acetone), resulting in the formation of a β-amino-carbonyl compound, known as a Mannich base. researchgate.netresearchgate.net These products are valuable intermediates in the synthesis of pharmaceuticals and natural products. nih.govias.ac.in
Reactivity of the Pyridine Ring
The reactivity of the pyridine ring in this compound is dictated by the interplay of the ring nitrogen's inherent electron-withdrawing nature and the electronic effects of the prop-1-yn-1-yl and amino substituents. The pyridine nitrogen deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen. The amino group at the 3-position is a strong activating group, while the prop-1-yn-1-yl group at the 2-position exerts a deactivating, electron-withdrawing effect.
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Core
The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the 2-, 4-, or 6-positions. mdpi.comlibretexts.orgabertay.ac.uk In the case of this compound, SNAr reactions would typically require the presence of a leaving group, such as a halogen, at positions 4, 5, or 6. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to proceed.
| Substrate | Position of Leaving Group (X) | Expected Reactivity with Nucleophile (e.g., R-NH2) | Key Influencing Factors |
|---|---|---|---|
| 6-Halo-2-(prop-1-yn-1-yl)pyridin-3-amine | 6 | Moderate to High | Activated by both ring nitrogen and C2-alkynyl group. |
| 4-Halo-2-(prop-1-yn-1-yl)pyridin-3-amine | 4 | Moderate | Activated by ring nitrogen. C3-amino group has a deactivating effect. |
| 5-Halo-2-(prop-1-yn-1-yl)pyridin-3-amine | 5 | Low | Not strongly activated by the ring nitrogen. |
Electrophilic Aromatic Substitution (EAS) on the Pyridine Core
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. libretexts.orgscirp.org Reactions that do occur typically require harsh conditions and proceed at the 3-position, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. libretexts.orgnih.gov
In this compound, the presence of the strongly activating amino group at the 3-position is expected to facilitate EAS. The amino group is an ortho-, para-director. Therefore, electrophilic attack would be directed to the positions ortho and para to the amino group, which are C2, C4, and C6. However, the C2 position is already substituted. The prop-1-yn-1-yl group at C2 is deactivating, which would further disfavor attack at the adjacent C3 position (which is already occupied by the activating amino group). The most likely positions for electrophilic attack would be C4 and C6, with the regioselectivity being influenced by the steric bulk of the electrophile and the prop-1-yn-1-yl group.
For example, nitration of pyridine itself requires fuming nitric acid in concentrated sulfuric acid at high temperatures and gives the 3-nitro product in low yield. scirp.org The presence of the activating amino group in our target molecule would likely allow for milder reaction conditions.
| Electrophilic Reagent | Predicted Major Product(s) | Rationale |
|---|---|---|
| Br2, FeBr3 | 4-Bromo- and/or 6-bromo-2-(prop-1-yn-1-yl)pyridin-3-amine | The amino group at C3 is a strong ortho-, para-director, activating the C4 and C6 positions. |
| HNO3, H2SO4 | 4-Nitro- and/or 6-nitro-2-(prop-1-yn-1-yl)pyridin-3-amine | Similar to bromination, the amino group directs the electrophile to the C4 and C6 positions. |
| SO3, H2SO4 | This compound-4-sulfonic acid and/or this compound-6-sulfonic acid | Sulfonation is also directed by the activating amino group. |
Elucidation of Reaction Mechanisms
Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. This involves a combination of computational and experimental approaches.
Computational Mechanistic Studies (e.g., DFT-based analyses)
Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules. mdpi.comoberlin.edu For this compound, DFT calculations could be employed to:
Determine the electron density distribution: This would highlight the most nucleophilic and electrophilic sites on the molecule.
Calculate the energies of frontier molecular orbitals (HOMO and LUMO): The HOMO-LUMO gap is an indicator of chemical reactivity.
Model reaction pathways: By calculating the energies of reactants, transition states, and products, the feasibility of different reaction mechanisms (e.g., SNAr, EAS) can be assessed.
Predict spectroscopic properties: Calculated NMR and IR spectra can be compared with experimental data to confirm the structure of reaction products.
DFT studies on substituted pyridines have shown a good correlation between calculated properties (like LUMO energy and global electrophilicity index) and experimental reactivity in SNAr reactions. acs.org Similar studies could provide valuable insights into the reactivity of our target molecule.
Experimental Kinetic and Thermodynamic Investigations
Experimental studies are essential to validate computational predictions and provide quantitative data on reaction rates and equilibria. For reactions involving this compound, the following experimental techniques could be utilized:
Kinetic studies: By monitoring the concentration of reactants and products over time (e.g., using spectroscopy or chromatography), rate constants and reaction orders can be determined. This information helps to elucidate the rate-determining step of a reaction. For example, kinetic studies of the Menshutkin reaction with substituted pyridines have provided a detailed understanding of the electronic effects of substituents. acs.org
Thermodynamic studies: Measuring the equilibrium constant of a reaction allows for the determination of the change in Gibbs free energy (ΔG), which indicates the spontaneity of the reaction.
Identification and Analysis of Reaction Intermediates and Byproducts
The identification of reaction intermediates and byproducts provides crucial evidence for a proposed reaction mechanism. In the context of this compound, this could involve:
Spectroscopic trapping of intermediates: Techniques like low-temperature NMR or mass spectrometry can sometimes be used to detect and characterize transient intermediates, such as the Meisenheimer complex in SNAr reactions.
Isolation and characterization of byproducts: The formation of unexpected byproducts can suggest the operation of alternative reaction pathways. For example, in the synthesis of related heterocyclic systems, the isolation of side products has provided insights into the reaction mechanism.
For instance, in SNAr reactions, the formation of the Meisenheimer complex is a key intermediate. nih.gov In EAS reactions, the resonance-stabilized carbocation intermediate (the sigma complex) determines the regioselectivity. libretexts.org Careful analysis of the reaction mixture of this compound under various reaction conditions would be necessary to identify such species.
Applications in Organic Synthesis and Scaffold Development for Advanced Materials and Bioactive Molecules
2-(Prop-1-yn-1-yl)pyridin-3-amine as a Versatile Synthetic Building Block
This compound is a highly valuable and versatile building block in the field of organic synthesis. nih.gov Its distinct structural components—a pyridine (B92270) ring, a reactive amino group, and a terminal alkyne—provide multiple sites for chemical modification. This allows for its use in a variety of synthetic strategies to construct complex molecular architectures.
The pyridine scaffold is a common feature in many pharmacologically active compounds, making this building block particularly relevant in medicinal chemistry. nih.gov The amino group can participate in various reactions, including N-alkylation and acylation, while the alkyne can undergo reactions such as cycloadditions and coupling reactions. This multi-functionality enables the creation of a diverse library of compounds from a single starting material.
Scaffold for the Synthesis of Fused Heterocyclic Ring Systems
A significant application of this compound is its use as a scaffold for the synthesis of fused heterocyclic ring systems, such as imidazo[1,2-a]pyridines and triazolopyridines. These fused systems are of great interest due to their presence in numerous biologically active compounds and functional materials. mdpi.comresearchgate.net
Imidazo[1,2-a]pyridines:
The synthesis of imidazo[1,2-a]pyridines often involves the cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines. rsc.orgresearchgate.netresearchgate.net This process can be catalyzed by various metals, including silver, copper, and palladium. nih.gov For instance, silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines provides a regioselective route to 3-methyl-imidazo[1,2-a]pyridines. nih.gov The reaction conditions can be mild, making it an efficient method for generating these important heterocyclic cores. sci-hub.sebohrium.comtci-thaijo.org The resulting imidazo[1,2-a]pyridine (B132010) derivatives have shown potential in various applications, including as anticancer agents. jmchemsci.com
Triazolopyridines:
Similarly, this compound derivatives can serve as precursors for the synthesis of triazolopyridines. The synthesis often involves the reaction of a pyridine derivative containing a hydrazine (B178648) or a similar nitrogen-based nucleophile, which can then cyclize with a suitable partner to form the triazole ring. nih.govorganic-chemistry.orgethernet.edu.et For example, the reaction of 2-hydrazinylpyridines with appropriate reagents can lead to the formation of mdpi.comsci-hub.seCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridines. nih.govorganic-chemistry.org These compounds are known to exhibit a range of biological activities. researchgate.net
Precursor for Functionalized Pyridine Derivatives with Tunable Properties
The inherent reactivity of the alkyne and amino groups in this compound allows for its use as a precursor to a wide array of functionalized pyridine derivatives. mdpi.com The properties of these derivatives can be fine-tuned by carefully selecting the reaction partners and conditions.
For example, the alkyne moiety can be functionalized through Sonogashira coupling reactions with various aryl or heteroaryl halides. nih.gov This introduces a wide range of substituents onto the pyridine core, thereby altering its electronic and steric properties. The amino group can be modified to introduce different functional groups, further expanding the diversity of the resulting pyridine derivatives. This ability to systematically modify the structure is crucial for developing molecules with specific desired properties for applications in materials science and medicinal chemistry. mdpi.com
Design and Synthesis of Advanced Materials Incorporating the Pyridine-Alkyne Moiety
The pyridine-alkyne moiety present in this compound is a valuable component in the design and synthesis of advanced materials. The rigid, linear nature of the alkyne group combined with the coordinating ability of the pyridine nitrogen makes this scaffold suitable for the construction of polymers, metal-organic frameworks (MOFs), and other functional materials.
Development of Lead Compounds and Pharmacological Probes for Biochemical Research
The structural features of this compound and its derivatives make them attractive candidates for the development of lead compounds and pharmacological probes in biochemical research. The pyridine ring is a well-established pharmacophore found in many approved drugs. nih.gov The alkyne group provides a handle for further chemical modification, including the attachment of reporter groups or other pharmacologically relevant moieties.
For instance, the alkyne can be used in "click" reactions to attach fluorescent dyes, enabling the creation of fluorescent probes to study biological processes. nih.gov Furthermore, the ability to generate a diverse library of compounds from this scaffold facilitates structure-activity relationship (SAR) studies, which are essential for optimizing the biological activity of lead compounds. acs.org Derivatives of this compound have been investigated for their potential as inhibitors of various enzymes and receptors. nih.govcsic.es
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Prop-1-yn-1-yl)pyridin-3-amine, and how can reaction conditions be optimized?
- Methodology : A common approach involves coupling propargyl derivatives with pyridin-3-amine precursors. For example, nitro groups in intermediates (e.g., 3-nitropyridine derivatives) can be reduced using catalytic hydrogenation or SnCl₂/HCl to yield the amine . Microwave-assisted synthesis (e.g., 80–120°C, 10–30 min) improves reaction efficiency for analogous pyridin-3-amine derivatives . Optimization includes solvent choice (DMF or ethanol), stoichiometric ratios (1:1.2 amine to coupling agent), and purification via column chromatography or recrystallization .
Q. How is this compound characterized structurally?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR confirm regiochemistry and propargyl substitution (e.g., δ ~2.5 ppm for terminal alkyne protons) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ expected for C₈H₇N₂: 131.0609) .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and packing motifs .
Q. What safety protocols are recommended for handling this compound?
- Guidelines : Based on structurally related amines :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard).
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : In airtight containers under nitrogen, away from oxidizers and heat sources.
Advanced Research Questions
Q. How can hydrogen-bonding patterns in crystalline this compound be analyzed to predict material properties?
- Methodology : Use graph-set analysis (Etter’s rules) to classify hydrogen-bonding motifs (e.g., chains, rings). For example, N–H···N interactions between amine and pyridine groups form infinite chains, influencing thermal stability . Pair this with Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular contacts .
Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?
- Case Study : If NMR suggests multiple tautomers (e.g., amine vs. imine forms):
- Variable-temperature NMR : Identifies dynamic equilibria by observing signal coalescence at elevated temperatures.
- DFT calculations : Compare theoretical chemical shifts (Gaussian/B3LYP) with experimental data to assign dominant tautomers .
- Complementary techniques : IR spectroscopy detects N–H stretches (~3300 cm⁻¹), while X-ray crystallography provides definitive proof .
Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize this compound?
- Protocol :
Substrate preparation : Introduce a halogen (Br/I) at the pyridine’s 4-position.
Coupling : React with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis (2 mol%), K₂CO₃ base, in DMF/H₂O (3:1) at 80°C for 12 h .
Workup : Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography. Yields for analogous compounds range from 30–87% .
Q. What role does the propargyl group play in the compound’s reactivity?
- Insights :
- Click chemistry : The terminal alkyne undergoes Huisgen cycloaddition with azides (Cu-catalyzed) to form triazoles, enabling bioconjugation .
- Oxidation : Propargyl groups can oxidize to ketones (via AuNPs/H₂O₂), altering electronic properties of the pyridine ring .
- Steric effects : Bulky substituents may hinder π-stacking in supramolecular assemblies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
